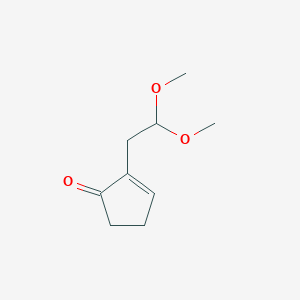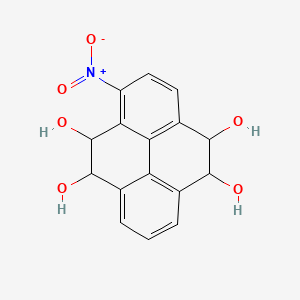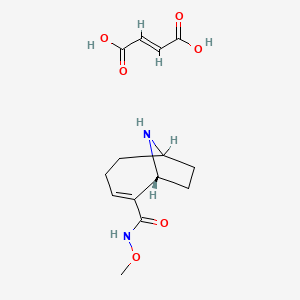
S-phenyl 2-chloropropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-phenyl 2-chloropropanethioate: is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a phenyl group attached to a 2-chloropropanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 2-chloropropanethioate typically involves the reaction of phenylthiol with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to handle the exothermic nature of the reaction efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: S-phenyl 2-chloropropanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-phenyl 2-chloropropanethioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thioesterases. It is also investigated for its potential as a prodrug, where the thioester linkage can be hydrolyzed to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of S-phenyl 2-chloropropanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an electrophile.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-chloropropanoate: Similar structure but lacks the sulfur atom.
S-phenyl 2-bromopropanethioate: Similar structure but with a bromine atom instead of chlorine.
S-phenyl 2-chlorobutanethioate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: S-phenyl 2-chloropropanethioate is unique due to the presence of both a phenyl group and a thioester linkage. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The chlorine atom provides a good leaving group, facilitating various substitution reactions.
Eigenschaften
CAS-Nummer |
120346-68-1 |
|---|---|
Molekularformel |
C9H9ClOS |
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
S-phenyl 2-chloropropanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
WUWHPTWABZXMND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)SC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


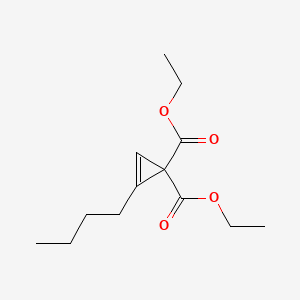
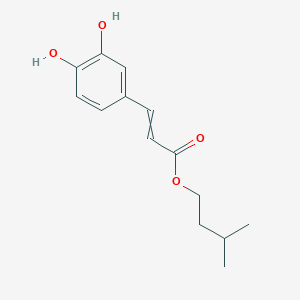
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
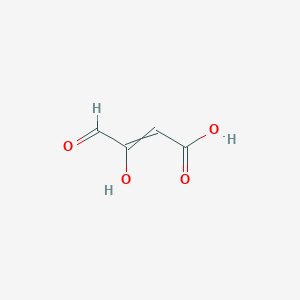
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)

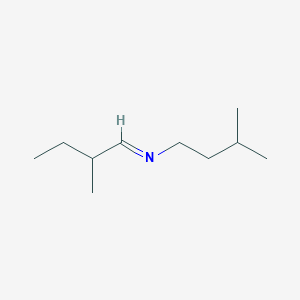

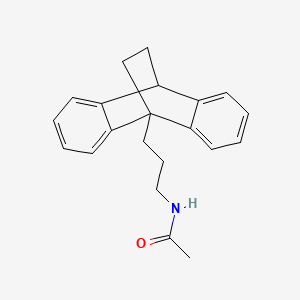
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)

